molecular formula C14H13NO4 B2521396 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid CAS No. 187970-70-3

4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid

Cat. No.: B2521396
CAS No.: 187970-70-3
M. Wt: 259.261
InChI Key: ZWNJUVCXBMMSPI-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 4-position and a pyridin-4-ylmethoxy substituent at the 3-position. This compound is of interest due to its structural versatility, enabling interactions with biological targets such as proteins or nucleic acids. Its molecular framework allows for modifications that influence solubility, binding affinity, and metabolic stability, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

4-methoxy-3-(pyridin-4-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-3-2-11(14(16)17)8-13(12)19-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNJUVCXBMMSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid typically involves multiple steps, starting with the preparation of the core benzene ring. The methoxy group is introduced through a methylation reaction, while the pyridin-4-ylmethoxy group is added via a substitution reaction. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Anti-inflammatory and Anticancer Research

Research indicates that 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid exhibits promising biological activities, particularly in anti-inflammatory and anticancer domains. Preliminary studies have shown that it may inhibit specific enzymes involved in inflammatory pathways or cancer progression by binding to their active sites, thus preventing substrate interaction.

In vitro studies have demonstrated that compounds structurally related to this compound possess significant anticancer activity against various cell lines. For instance, derivatives have shown inhibition rates of up to 84.19% against leukemia cell lines . These findings suggest that the compound could modulate pathways involved in inflammation and tumor progression.

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies provide insights into how the chemical structure of this compound influences its biological activity. By comparing it with similar compounds, researchers have identified key structural features that enhance its selectivity towards certain biological targets .

Inhibition of Enzymatic Activity

One notable study explored the interaction of this compound with enzymes involved in inflammatory responses. The compound was found to act as a competitive inhibitor, effectively reducing enzyme activity in vitro. This suggests potential therapeutic applications for treating inflammatory diseases.

Anticancer Efficacy

Another significant investigation assessed the anticancer efficacy of this compound against various cancer cell lines. The results indicated that it could inhibit cell proliferation significantly, particularly in leukemia and central nervous system cancers. Further mechanistic studies are necessary to elucidate the pathways through which this compound exerts its effects .

Mechanism of Action

The mechanism by which 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 4-methoxy-3-(pyridin-4-ylmethoxy)benzoic acid with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Substitution Patterns and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
This compound C₁₄H₁₃NO₄ ~265.27* 3-(Pyridin-4-ylmethoxy), 4-methoxy Protein-protein interaction modulation , DNA binding
4-Methoxy-3-[(2-pyridinylmethyl)amino]benzoic acid C₁₄H₁₄N₂O₃ 258.28 3-[(Pyridin-2-ylmethyl)amino], 4-methoxy Potential kinase inhibition
4-(3-Isobutoxy-4-nitrobenzamido)-3-(pyridin-4-ylmethoxy)benzoic acid C₂₄H₂₃N₃O₇ 465.46 Amide-linked nitro/isobutoxy group c-Myc–Max interaction inhibitor
4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid C₁₄H₁₃N₂O₅S 337.33 3-Sulfamoyl, pyridin-3-ylmethyl Enhanced acidity, metabolic studies
4-Methoxy-3-(trifluoromethyl)benzoic acid C₉H₇F₃O₃ 220.15 3-Trifluoromethyl, 4-methoxy Lipophilicity, stability enhancement
Key Observations:
  • Pyridine Positional Isomerism: Substitution with pyridin-4-ylmethoxy (target compound) vs. pyridin-2-ylmethylamino () alters electronic and steric profiles. The 4-pyridine orientation may enhance π-stacking in protein binding compared to 2-pyridine .
  • Functional Group Impact : The sulfamoyl group in ’s compound increases acidity (pKa ~1-2) and water solubility, whereas the trifluoromethyl group in enhances lipophilicity (LogP increase by ~1.5) .
  • Biological Relevance : The amide-linked nitro/isobutoxy derivative () demonstrated potent inhibition of c-Myc–Max interactions (IC₅₀ ~nM range), highlighting the role of electron-withdrawing groups in target engagement .

Pharmacological and Biophysical Properties

    Biological Activity

    4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid (CAS No. 187970-70-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C14H13NO4, with a molecular weight of 259.26 g/mol. The compound features a methoxy group and a pyridine moiety, which are critical for its biological activity.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a series of compounds incorporating similar structural features were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, particularly against breast cancer cell lines, with IC50 values ranging from 1.2 to 120.3 µM .

    Table 1 summarizes the cytotoxicity data for selected derivatives:

    Compound IDCell LineIC50 (µM)Mechanism of Action
    Compound 7PANC-11.2Induces apoptosis via BAX and caspase activation
    Compound 14SH-SY5YVariesUpregulates pro-apoptotic factors
    Compound 15MDA-MB-231VariesInduces intrinsic apoptotic pathway

    The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival. For example, studies indicate that related compounds can inhibit the choline transporter, affecting neurotransmitter dynamics and potentially leading to anti-proliferative effects .

    Additionally, the presence of the pyridine ring appears to enhance interactions with biological targets, contributing to its observed activities.

    Case Studies and Research Findings

    • Study on Antiplatelet Activity : A study synthesized novel derivatives based on similar structures and evaluated their ability to inhibit platelet aggregation. The findings suggested that some derivatives surpassed the activity of known antiplatelet agents, indicating potential cardiovascular applications .
    • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the core structure influence biological activity. For example, alterations in substituent groups on the benzene ring significantly impacted cytotoxicity profiles, emphasizing the importance of chemical structure in drug design .

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